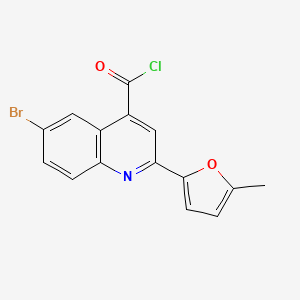
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid” belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a six-membered ring with alternating double and single bonds .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes an aromatic ring (benzene ring) attached to a longer carbon chain. The bromo and methyl groups are substituents on the benzene ring .Physical And Chemical Properties Analysis
Based on similar compounds, we can expect that “8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid” would be a solid at room temperature. It would likely have a relatively high melting point due to the presence of the aromatic ring.Applications De Recherche Scientifique
Bromophenol Derivatives from Red Alga
A study on bromophenol derivatives from the red alga Rhodomela confervoides identified compounds similar to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. These compounds were explored for their potential applications against human cancer cell lines and microorganisms, though they were found inactive in this context (Zhao et al., 2004).
Novel Radiotracer for Liver Fatty Acid Metabolism
8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, a compound structurally related to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, was synthesized for evaluating medium-chain fatty acid metabolism in the liver. This radiotracer was shown to be stable and useful in studying beta-oxidation in the liver (Lee et al., 2004).
Halohydrocarbon Synthesis by Bromoperoxidase
In the context of halohydrocarbon synthesis, bromoperoxidase enzymes from marine algae were studied for their ability to incorporate bromine into organic substrates, including compounds like 3-oxooctanoic acid. This study is relevant to understanding the role of similar structures in marine ecosystems (Theiler et al., 1978).
Synthesis of Whisky Lactone
A study on the synthesis of whisky lactone from 3-methyl-4-oxooctanoic acid, a compound structurally related to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, provides insights into the processes of flavor compound synthesis, which may have relevance in food chemistry and aroma studies (Junsong, 2012).
G Protein-Coupled Receptor GPR35 Study
The synthesis and study of 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a powerful tool for studying the orphan G protein-coupled receptor GPR35, is relevant for understanding the pharmacological interactions and potential therapeutic applications of structurally related compounds (Thimm et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for a compound like “8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .
Propriétés
IUPAC Name |
8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-11-8-9-12(10-13(11)16)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOREFLKCAEEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645382 |
Source


|
| Record name | 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-25-4 |
Source


|
| Record name | 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)

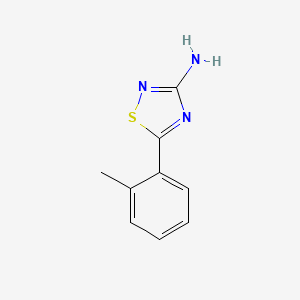
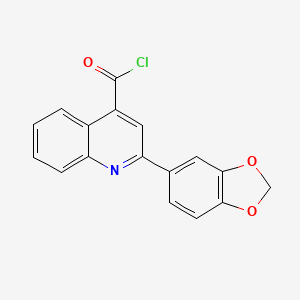
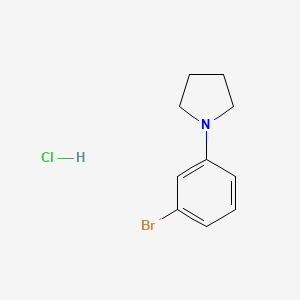
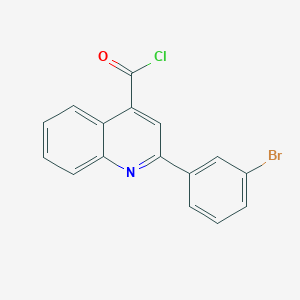
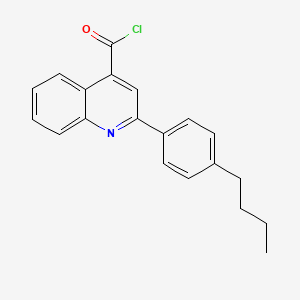


![1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1372817.png)
![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B1372818.png)
